molecular formula C13H18N2O2 B13680385 N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine

N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine

Cat. No.: B13680385
M. Wt: 234.29 g/mol
InChI Key: UNSVCJHBVVGSOU-UHFFFAOYSA-N
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Description

N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is a heterocyclic compound that features a bicyclic structure with a pyridine ring fused to a cyclopentane ring. The N-Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine typically involves multi-component reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or water. The reaction proceeds through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of protecting groups like N-Boc are commonly employed in large-scale organic synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The N-Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is unique due to the presence of the N-Boc protecting group, which allows for selective reactions at the amine site. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is a nitrogen-containing heterocyclic compound with a unique bicyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentane ring fused to a pyridine ring, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amine. This structure not only influences its reactivity but also enhances its stability during various chemical reactions. The molecular formula is C12_{12}H14_{14}N2_2O, with a molecular weight of approximately 208.27 g/mol.

Biological Activity Overview

This compound exhibits several biological activities, making it a compound of interest for drug development. Its potential applications include:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar bicyclic structures exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers .
  • Sigma Receptor Modulation : Research indicates that related compounds can act as selective sigma-1 receptor antagonists, which may have implications for pain management and neuroprotection .
  • Phosphodiesterase Inhibition : Some derivatives have demonstrated inhibitory activity against phosphodiesterase enzymes, which are crucial in regulating cellular signaling pathways involved in inflammation and other physiological processes .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal insights into how modifications to the core structure can enhance or diminish biological activity. For instance, variations in substituents on the bicyclic framework significantly affect receptor binding affinities and biological responses.

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique FeaturesBiological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridineBicyclic HeterocycleLacks Boc groupStudied for drug activity
2-AminoquinolineAromatic AmineKnown for fluorescenceApplications in sensors
5,6,7,8-TetrahydroquinazolineBicyclic HeterocycleSelective σ1R antagonistPotential analgesic effects

This table illustrates the diversity among compounds related to this compound and highlights their varying biological activities.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating the cytotoxicity of synthesized derivatives showed promising results against MCF-7 and A549 cell lines. The IC50_{50} values ranged from 6.31 to 7.95 μM for certain derivatives, indicating significant potency against these cancer types .
  • Sigma Receptor Antagonism : The compound was evaluated for its ability to bind selectively to sigma receptors. In vitro assays demonstrated high affinity for σ1 receptors with potential therapeutic implications for treating pain and neurodegenerative diseases .
  • Phosphodiesterase Inhibition : Further investigations into the inhibition of phosphodiesterase enzymes revealed that specific derivatives exhibited good potency in reducing inflammation markers in cell-based assays .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl N-(6,7-dihydro-5H-cyclopenta[c]pyridin-1-yl)carbamate

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-10-6-4-5-9(10)7-8-14-11/h7-8H,4-6H2,1-3H3,(H,14,15,16)

InChI Key

UNSVCJHBVVGSOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC2=C1CCC2

Origin of Product

United States

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